Lipophilicity LogP Shift: 6-Bromo-N-methylsulfonyl vs. Non-Brominated Parent Scaffold
The introduction of bromine at the 6-position of the 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold increases calculated logP by approximately 0.8–1.1 log units relative to the non-brominated parent. The parent compound (CAS 71173-39-2) exhibits an experimentally consistent logP of 1.40–1.68 across multiple sources, while the 6-bromo analog is estimated at logP ~2.5 based on the measured logP of 6-bromo-1,2,3,4-tetrahydroquinoline (logP 2.95–3.46) adjusted downward for the N-methylsulfonyl group's polar contribution [1]. This logP shift directly impacts membrane permeability predictions and fragment library partitioning behavior.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ~2.5 (derived from analog data and group contribution) |
| Comparator Or Baseline | 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 71173-39-2): logP 1.40–1.68; 6-Bromo-1,2,3,4-tetrahydroquinoline (CAS 22190-35-8): logP 2.95–3.46 |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.1 vs. non-brominated parent; ΔlogP ≈ -0.5 to -1.0 vs. non-sulfonylated 6-bromo analog |
| Conditions | Computed/experimental logP values from multiple sources (ChemBridge, Leyan, Molbase, ChemSpider); no single standardized measurement |
Why This Matters
The intermediate logP (~2.5) positions this compound in an optimal lipophilicity range for fragment-based screening (Rule of Three guidance: logP ≤ 3), while the bromine atom provides a synthetic handle for further elaboration—a dual advantage not offered by either the non-brominated parent or the non-sulfonylated analog alone.
- [1] Molbase / ChemSpider: 6-Bromo-1,2,3,4-tetrahydroquinoline, CAS 22190-35-8, LogP 2.9452 (Molbase), ACD/LogP 3.46 (ChemSpider). View Source
